1-Aminopropyl-3-methylimidazolium bis((trifluoromethyl)sulfonyl)imide
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Overview
Description
1-Aminopropyl-3-methylimidazolium bis((trifluoromethyl)sulfonyl)imide is an ionic liquid with the molecular formula C9H14F6N4O4S2 and a molecular weight of 420.35 g/mol . This compound is known for its unique properties, including high thermal stability, low volatility, and excellent solubility in various solvents. It is widely used in various scientific and industrial applications due to its versatility and stability.
Preparation Methods
The synthesis of 1-Aminopropyl-3-methylimidazolium bis((trifluoromethyl)sulfonyl)imide typically involves the reaction of 1-methylimidazole with 3-chloropropylamine to form 1-aminopropyl-3-methylimidazolium chloride. This intermediate is then reacted with lithium bis((trifluoromethyl)sulfonyl)imide to yield the final product . The reaction conditions usually involve the use of anhydrous solvents and inert atmosphere to prevent moisture and oxygen from affecting the reaction.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-Aminopropyl-3-methylimidazolium bis((trifluoromethyl)sulfonyl)imide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding imidazolium derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced imidazolium compounds.
Common reagents and conditions used in these reactions include anhydrous solvents, inert atmosphere, and controlled temperatures to ensure the desired reaction pathways and products.
Scientific Research Applications
1-Aminopropyl-3-methylimidazolium bis((trifluoromethyl)sulfonyl)imide has a wide range of scientific research applications, including:
Biology: This compound is employed in the extraction and purification of biomolecules, such as proteins and nucleic acids, due to its ability to dissolve a wide range of biological materials.
Mechanism of Action
The mechanism of action of 1-Aminopropyl-3-methylimidazolium bis((trifluoromethyl)sulfonyl)imide involves its interaction with various molecular targets and pathways. The imidazolium cation can interact with anionic species through electrostatic interactions, while the amino group can form hydrogen bonds with other molecules. These interactions can influence the solubility, reactivity, and stability of the compound in different environments .
Comparison with Similar Compounds
1-Aminopropyl-3-methylimidazolium bis((trifluoromethyl)sulfonyl)imide can be compared with other similar compounds, such as:
1-Propyl-3-methylimidazolium bis((trifluoromethyl)sulfonyl)imide: This compound has a similar structure but lacks the amino group, resulting in different solubility and reactivity properties.
1-Butyl-3-methylimidazolium bis((trifluoromethyl)sulfonyl)imide: The longer alkyl chain in this compound provides different physical properties, such as lower viscosity and higher thermal stability.
1-Ethyl-3-methylimidazolium bis((trifluoromethyl)sulfonyl)imide: This compound has a shorter alkyl chain, leading to higher ionic conductivity and different solvation properties.
The uniqueness of this compound lies in its amino functional group, which provides additional reactivity and interaction capabilities compared to other imidazolium-based ionic liquids.
Properties
Molecular Formula |
C9H14F6N4O4S2 |
---|---|
Molecular Weight |
420.4 g/mol |
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;3-(3-methylimidazol-3-ium-1-yl)propan-1-amine |
InChI |
InChI=1S/C7H14N3.C2F6NO4S2/c1-9-5-6-10(7-9)4-2-3-8;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h5-7H,2-4,8H2,1H3;/q+1;-1 |
InChI Key |
SIUCNOGWGITSEA-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1=CN(C=C1)CCCN.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
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